molecular formula C18H15F4N3OS B4378614 4-(4-ETHYLPHENYL)-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

4-(4-ETHYLPHENYL)-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B4378614
M. Wt: 397.4 g/mol
InChI Key: MRDXOJVXXGAVNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-ETHYLPHENYL)-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

The synthesis of 4-(4-ETHYLPHENYL)-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the ethylphenyl group: This step may involve a Friedel-Crafts alkylation reaction using ethylbenzene and a suitable catalyst.

    Attachment of the tetrafluoroethoxy group: This can be accomplished through nucleophilic substitution reactions using tetrafluoroethanol and appropriate leaving groups.

Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

4-(4-ETHYLPHENYL)-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The ethylphenyl and tetrafluoroethoxy groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the functional groups involved.

Scientific Research Applications

4-(4-ETHYLPHENYL)-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities, making this compound a potential candidate for biological studies.

    Medicine: The compound’s unique structure may contribute to its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-(4-ETHYLPHENYL)-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The ethylphenyl and tetrafluoroethoxy groups may enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar compounds to 4-(4-ETHYLPHENYL)-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE include other triazole derivatives with different substituents. Some examples are:

    4-phenyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: This compound has a methoxy group instead of a tetrafluoroethoxy group.

    4-(4-methylphenyl)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol: This compound has a chlorophenyl group instead of a tetrafluoroethoxy group.

The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical and biological properties compared to other triazole derivatives.

Properties

IUPAC Name

4-(4-ethylphenyl)-3-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F4N3OS/c1-2-11-6-8-13(9-7-11)25-15(23-24-17(25)27)12-4-3-5-14(10-12)26-18(21,22)16(19)20/h3-10,16H,2H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDXOJVXXGAVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC(=CC=C3)OC(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F4N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-ETHYLPHENYL)-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 2
4-(4-ETHYLPHENYL)-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 3
Reactant of Route 3
4-(4-ETHYLPHENYL)-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 4
4-(4-ETHYLPHENYL)-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 5
Reactant of Route 5
4-(4-ETHYLPHENYL)-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 6
4-(4-ETHYLPHENYL)-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

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